2,2-Difluoro-N-methylethanamine hydrochloride

Chemical Stability Handling Procurement

2,2-Difluoro-N-methylethanamine hydrochloride is a strategic fluorinated building block that introduces a metabolically stable amide bond bioisostere into drug candidates. The 2,2-difluoroethylamine motif delivers a pKa of ~7.6—distinct from non-fluorinated and trifluoroethylamine analogs—enabling precise modulation of log D, oral bioavailability, and CNS permeability. Validated in cathepsin K inhibitor programs (IC50 = 0.3 nM), this intermediate provides a proven pathway for optimizing ADME properties. Supplied at 98% purity as the hydrochloride salt for reliable research-scale synthesis.

Molecular Formula C3H8ClF2N
Molecular Weight 131.551
CAS No. 139364-36-6
Cat. No. B591902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-N-methylethanamine hydrochloride
CAS139364-36-6
Molecular FormulaC3H8ClF2N
Molecular Weight131.551
Structural Identifiers
SMILESCNCC(F)F.Cl
InChIInChI=1S/C3H7F2N.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H
InChIKeyRWYRUDPAALLKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-N-methylethanamine hydrochloride (CAS 139364-36-6): A Distinctive Fluorinated Secondary Amine Intermediate


2,2-Difluoro-N-methylethanamine hydrochloride (CAS 139364-36-6) is a synthetic organic compound from the class of fluorinated secondary amines . It features a difluoroethyl group directly attached to an N-methyl amine, supplied as a hydrochloride salt with a standard purity of 98% . This compound is primarily employed as a strategic building block in pharmaceutical research to introduce a specific fluorinated amine motif into drug candidates . The presence of two electron-withdrawing fluorine atoms on the carbon adjacent to the nitrogen significantly alters the physicochemical properties of the amine, a key feature that differentiates it from its non-fluorinated and trifluoromethylated counterparts .

Why Substituting 2,2-Difluoro-N-methylethanamine hydrochloride for Non-Fluorinated or Trifluoromethylated Analogs is Not Feasible


Generic substitution among alkyl amines is precluded due to the profound impact of fluorination on fundamental properties critical to drug design and synthesis. The 2,2-difluoroethylamine motif in this compound is not merely a fluorinated version of ethylmethylamine; its unique electron-withdrawing characteristics lead to a distinct pKa and a specific metabolic profile . For instance, it serves as a specific amide bond bioisostere, a functional role that non-fluorinated amines cannot replicate [1]. Furthermore, the 2,2-difluoroethylamine group provides a balance of lipophilicity and basicity that is notably different from the more lipophilic but less basic 2,2,2-trifluoroethylamine analog, directly impacting pharmacokinetic properties like log D and oral bioavailability [2]. The following quantitative evidence details these critical differentiators that render this compound non-interchangeable with its closest alternatives.

Quantifiable Differentiation of 2,2-Difluoro-N-methylethanamine hydrochloride: A Technical Data-Driven Comparison


Procurement-Relevant Form: Hydrochloride Salt vs. Free Base for Stability and Handling

The target compound, 2,2-Difluoro-N-methylethanamine hydrochloride (CAS 139364-36-6, Mol. Wt. 131.55), is commercially available as a stable, solid hydrochloride salt . Its free base counterpart, (2,2-Difluoro-ethyl)-methyl-amine (CAS 60168-06-1, Mol. Wt. 95.09), is a liquid with a low predicted boiling point of 32.5 ± 35.0 °C, indicative of high volatility and handling challenges . This physical state difference is a critical procurement consideration for synthetic chemistry workflows, where solid salts are often preferred for accurate weighing, storage, and use as intermediates.

Chemical Stability Handling Procurement Storage

Amide Bond Bioisostere Replacement: Metabolic Stability Advantage over Non-Fluorinated Amines

A primary application of the 2,2-difluoroethylamine motif is as a bioisostere for the metabolically labile amide bond. A study on cathepsin K inhibitors directly compared the difluoroethylamine group to the trifluoroethylamine group found in odanacatib. The substitution with the difluoroethylamine analog resulted in a similar potency and selectivity profile against cathepsin K (IC50 = 0.3 nM) as the trifluoroethylamine analog [1]. However, the difluoroethylamine derivative demonstrated a key advantage: an increase in the basicity of the nitrogen, which positively impacted the log D and translated into improved oral bioavailability in pre-clinical species compared to the trifluoroethylamine analog [2].

Drug Design Bioisostere Metabolic Stability Medicinal Chemistry

Precise pKa Modulation: An Optimized Basicity for Fine-Tuning Drug Properties

The electron-withdrawing effect of the two fluorine atoms in the 2,2-difluoroethylamine motif results in a predicted pKa of 7.56 ± 0.70 for its free base . This is significantly lower than the pKa of its non-fluorinated analog, N-ethylmethylamine, which is expected to be around 10-11. Conversely, it is more basic than its trifluoroethylamine counterpart, which is known to have a very low pKa, rendering it largely non-basic under physiological conditions. The specific pKa of the difluoroethylamine motif is crucial for fine-tuning a drug candidate's physicochemical properties, as it can exist in both neutral and ionized forms at physiological pH, a property that can be leveraged to optimize absorption, distribution, and target engagement [1].

Physicochemical Properties pKa Lipophilicity ADME

Validated Application Scenarios for 2,2-Difluoro-N-methylethanamine hydrochloride Based on Quantifiable Evidence


Lead Optimization in Drug Discovery: Replacing Metabolically Labile Amide Groups

In drug development programs, the amide bond is a common functional group but is often prone to metabolic hydrolysis, leading to poor pharmacokinetic profiles. 2,2-Difluoro-N-methylethanamine hydrochloride is a key precursor for introducing a metabolically stable difluoroethylamine bioisostere. This motif has been shown to effectively replace an amide bond while retaining or improving biological activity [1]. Specifically, in cathepsin K inhibitors, this replacement maintained high target potency (IC50 = 0.3 nM) while improving oral bioavailability compared to trifluoroethylamine analogs, demonstrating a proven advantage in optimizing drug candidates .

Fine-Tuning Physicochemical Properties (pKa and log D) of Small Molecule Therapeutics

The specific electron-withdrawing effect of the difluoroethyl group in this compound provides a predictable and intermediate amine pKa (~7.6), which is distinct from non-fluorinated and perfluorinated amines [1]. This property allows medicinal chemists to rationally modulate the ionization state of a molecule at physiological pH, thereby fine-tuning critical ADME properties such as solubility, membrane permeability, and volume of distribution. The resulting balance of lipophilicity and basicity is evidenced by improved log D values in lead compounds, offering a strategic tool for optimizing drug-like properties beyond what is possible with non-fluorinated or trifluoromethylated amine building blocks .

Synthesis of CNS-Targeted Agents and Enzyme Inhibitors

The combination of enhanced metabolic stability and optimized physicochemical properties makes 2,2-Difluoro-N-methylethanamine hydrochloride a valuable intermediate for developing therapeutics targeting the central nervous system (CNS) and various enzyme classes [1]. The fluorine atoms can enhance membrane permeability and binding affinity to hydrophobic pockets in target proteins. Its successful application as a building block for potent and selective cathepsin K inhibitors, an enzyme implicated in osteoporosis, exemplifies its utility in creating sophisticated, therapeutically relevant molecules with improved drug-like characteristics .

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